![molecular formula C19H19F3N2O2 B4700797 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700797.png)
1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine
Overview
Description
1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine, also known as DFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFPP belongs to the class of piperazine derivatives and has been shown to have promising results in various scientific research fields.
Mechanism of Action
The exact mechanism of action of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has also been shown to have an affinity for various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has also been shown to have anxiolytic and antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a readily available compound for research purposes. However, 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has some limitations, including its potential toxicity, which may limit its use in some experiments.
Future Directions
There are several potential future directions for the study of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine. One potential direction is the development of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine-based drugs for the treatment of depression, anxiety, and other psychiatric disorders. Another potential direction is the study of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine's anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine and its effects on the brain and body.
Scientific Research Applications
1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-cancer properties in vitro.
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13(26-18-7-4-15(21)12-17(18)22)19(25)24-10-8-23(9-11-24)16-5-2-14(20)3-6-16/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTALRARCHLIIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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